2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a methyl group at position 5, a thioether bridge connecting to an acetamide moiety, and a tetrahydrofuran-2-ylmethyl group attached to the acetamide nitrogen. The thiadiazole ring contributes to electron-deficient aromaticity, enhancing interactions with biological targets, while the tetrahydrofuran substituent introduces stereoelectronic and solubility properties distinct from purely aromatic analogs .
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S2/c1-7-12-13-10(17-7)16-6-9(14)11-5-8-3-2-4-15-8/h8H,2-6H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKOUQNQRXBVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors under specific conditions.
Thioether Formation: The thiadiazole ring is then reacted with a suitable thiol to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: The compound can participate in substitution reactions, especially at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and the acetamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
a. Substituent Effects on Physicochemical Properties
- 2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (): Substituent: 4-ethylphenoxy (aromatic ether). Melting Point: Not reported, but analogs in (e.g., 5f: 158–160°C) suggest higher crystallinity for aromatic substituents. Solubility: Likely lower logP compared to the target compound due to the hydrophobic ethylphenoxy group.
b. Nitrogen Substituent Comparisons
- N-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl) Derivatives ():
- Substituent: Methylpyrimidin-4-amine.
- Role: The (tetrahydrofuran-2-yl)methyl group in the target compound likely improves solubility (via oxygen lone pairs) compared to aromatic amines.
- N-(3-Chlorophenyl)-2-((5-benzylthio-1,3,4-thiadiazol-2-yl)thio)acetamide (): Substituent: 3-Chlorophenyl.
Comparative Data Table
Research Findings
- Tetrahydrofuran Advantage: The oxygen in the tetrahydrofuran ring may improve aqueous solubility (clogP ~1.5 estimated) compared to aryl-substituted analogs (clogP >2.5), critical for oral bioavailability.
- Thioether Linkage: The -S- bridge enhances metabolic stability over oxygen analogs, as seen in ’s stable thiadiazole-thioether derivatives.
- Activity Trade-offs: While aromatic substituents (e.g., 4-nitrophenyl in ) improve target binding via π-π interactions, the target compound’s tetrahydrofuran group may favor solubility without significant activity loss.
Biological Activity
The compound 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a derivative of 1,3,4-thiadiazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS, with a molecular weight of approximately 246.36 g/mol. Its structure includes a thiadiazole ring that is linked to a tetrahydrofuran moiety, which may contribute to its biological activities.
Antimicrobial Properties
- Mechanism of Action : Thiadiazole derivatives have been reported to exhibit significant antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis and inhibit enzymatic functions. The presence of the thiol group in the compound enhances its reactivity towards microbial enzymes.
- Case Study : A study demonstrated that derivatives containing the thiadiazole moiety showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, where lower MIC values indicated higher potency.
Anticancer Activity
- Cytotoxic Effects : Several studies have highlighted the cytotoxic potential of thiadiazole derivatives against cancer cell lines. For instance, compounds similar to this compound have shown IC values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Research Findings : In vitro studies indicated that this compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. The structure–activity relationship (SAR) analysis suggests that modifications on the thiadiazole ring can enhance anticancer activity.
Data Tables
Q & A
Q. Basic
- TLC : Monitor reaction progress using silica gel plates (e.g., Merck 60F254) with UV detection at 254/365 nm .
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1714 cm⁻¹, NH stretches at ~3300–3400 cm⁻¹) .
- NMR : 1H NMR (400 MHz, DMSO-d6) resolves aromatic protons (δ 7.68–7.88 ppm for ArH) and exchangeable NH protons (δ 10.01–11.42 ppm). 13C NMR confirms carbonyl (δ 161–176 ppm) and heterocyclic carbons .
- Elemental Analysis : Validate molecular formula (e.g., C, H, N, S percentages) .
How can researchers optimize reaction yields when synthesizing thiadiazole-containing acetamides?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., THF, dioxane) improve solubility of thiadiazole intermediates, while ethanol aids recrystallization .
- Catalyst Use : TEA neutralizes HCl byproducts, enhancing nucleophilic substitution efficiency .
- Temperature Control : Ice baths prevent side reactions during exothermic steps (e.g., chloroacetyl chloride addition) .
- Purification : Recrystallization from ethanol or pet-ether removes unreacted starting materials .
What strategies address discrepancies in reported biological activity data for thiadiazole derivatives?
Q. Advanced
- Structural Variants : Compare analogs (e.g., 5-methyl vs. phenyl substituents) to assess substituent effects on bioactivity .
- Assay Conditions : Standardize in vitro protocols (e.g., cell lines, exposure times) to minimize variability. For example, anticancer activity in used MTT assays, while employed microbial inhibition tests.
- SAR Studies : Correlate electronic (e.g., Hammett constants) or steric parameters with activity trends .
How can researchers design experiments to elucidate the anticancer mechanism of this compound?
Q. Advanced
- In Vitro Cytotoxicity : Use MTT/WST-1 assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
- Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane potential changes via flow cytometry.
- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR, tubulin) using software like AutoDock .
What are the challenges in interpreting NMR spectra of thiadiazole-acetamide derivatives?
Q. Advanced
- Proton Exchange : NH protons (e.g., δ 10–11 ppm) may broaden or disappear upon D2O exchange, complicating integration .
- Spin-Spin Coupling : Overlapping multiplet signals in aromatic regions require high-field NMR (≥400 MHz) for resolution.
- Solvent Artifacts : DMSO-d6 can obscure peaks near δ 2.5 ppm; use deuterated solvents with low proton content .
How can purity and stability be assessed under varying storage conditions?
Q. Advanced
- HPLC : Use C18 columns with UV detection (e.g., 220 nm) to quantify impurities.
- Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring degradation via TLC or HPLC.
- Mass Spectrometry : HRMS confirms molecular ion integrity after storage .
What substituents on the thiadiazole ring most significantly impact bioactivity?
Q. Basic
- Methyl Groups : Enhance lipophilicity and metabolic stability (e.g., 5-methyl in improves anticancer activity).
- Aromatic Substituents : Phenyl or thiophenyl groups () increase π-π stacking with biological targets .
Which computational methods support the design of novel thiadiazole analogs?
Q. Advanced
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 to guide synthetic prioritization .
- Molecular Dynamics (MD) : Simulate binding kinetics with enzymes (e.g., COX-2) to optimize residence time.
- QSAR Models : Use topological descriptors (e.g., Wiener index) to correlate structure with antimicrobial potency .
How can regioselectivity issues in thiadiazole functionalization be resolved?
Q. Advanced
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to steer electrophilic substitution to specific positions.
- Protection/Deprotection : Temporarily block reactive sites (e.g., NH with Boc groups) during multi-step syntheses .
- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura to attach aryl/heteroaryl groups with precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
